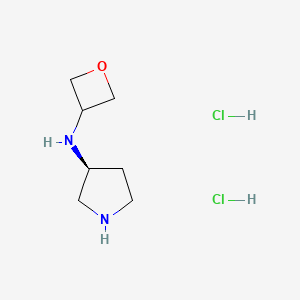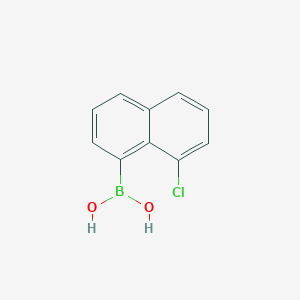
(8-Chloronaphthalen-1-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(8-Chloronaphthalen-1-yl)boronic acid” is an inhibitor that prevents the synthesis of proteins . It is a diastereomer of 8-chloroquinazoline, which has been shown to be effective in treating tumors .
Synthesis Analysis
“(8-Chloronaphthalen-1-yl)boronic acid” can be synthesized from 1,3,5-trimethoxybenzene and naphthalene boronic acid . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The molecular formula of “(8-Chloronaphthalen-1-yl)boronic acid” is C10H8BClO2 . The molecular weight is 206.43 g/mol .Chemical Reactions Analysis
Boronic acids, such as “(8-Chloronaphthalen-1-yl)boronic acid”, are extensively used as building blocks intermediates in organic chemistry reactions . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Physical And Chemical Properties Analysis
The density of “(8-Chloronaphthalen-1-yl)boronic acid” is predicted to be 1.35±0.1 g/cm3 . The boiling point is predicted to be 413.7±37.0 °C .科学研究应用
Sensing Applications
Boronic acids are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. This property is utilized in various sensing applications, both in homogeneous assays and heterogeneous detection methods . For “(8-Chloronaphthalen-1-yl)boronic acid”, this could translate to potential use in detecting environmental pollutants or biological markers.
Molecular Recognition
The molecular recognition capabilities of boronic acids, especially for mono- and polysaccharides, make them valuable in biological systems. They can differentiate similar molecules due to their size and structure, which could be applied in medical diagnostics or research into carbohydrate-related diseases .
Drug Development
Boronic acids are seen as mild electrophiles and have been investigated as reversible covalent inhibitors. They are present in approved drugs like vaborbactam or bortezomib. The chlorinated derivative, such as “(8-Chloronaphthalen-1-yl)boronic acid”, may offer unique properties for drug synthesis or modification .
Chemical Synthesis
In chemical synthesis, boronic acids serve as versatile building blocks. They can participate in various coupling reactions, providing a pathway to complex organic molecules. The specific compound could be used to synthesize new organic materials with potential applications in electronics or photonics .
安全和危害
未来方向
作用机制
Target of Action
(8-Chloronaphthalen-1-yl)boronic acid is primarily an inhibitor that prevents the synthesis of proteins
Mode of Action
The compound interacts with its targets by binding to them and inhibiting their function. This interaction results in the prevention of protein synthesis
Biochemical Pathways
The biochemical pathways affected by (8-Chloronaphthalen-1-yl)boronic acid are related to protein synthesis. By inhibiting protein synthesis, the compound can affect various downstream effects, potentially including cell growth and proliferation
Result of Action
The molecular and cellular effects of (8-Chloronaphthalen-1-yl)boronic acid’s action are primarily related to its role as a protein synthesis inhibitor. By preventing protein synthesis, the compound can potentially affect cell growth and proliferation
属性
IUPAC Name |
(8-chloronaphthalen-1-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BClO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKQJVVXANSQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CC=C2Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Chloronaphthalen-1-yl)boronic acid | |
CAS RN |
2305022-53-9 |
Source


|
| Record name | (8-chloronaphthalen-1-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2914613.png)

![1-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2914615.png)
![3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl fluoride](/img/structure/B2914616.png)
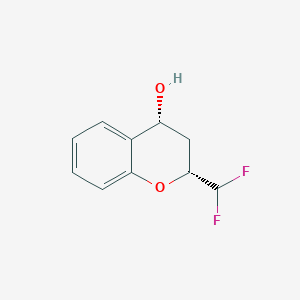
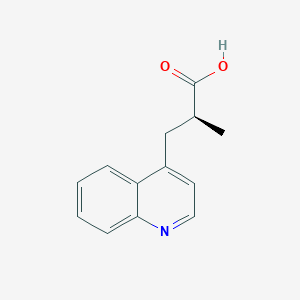
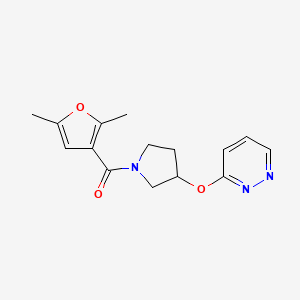
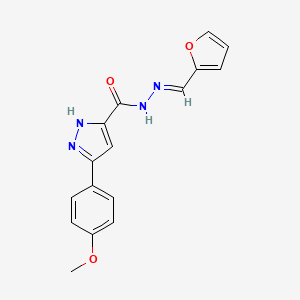
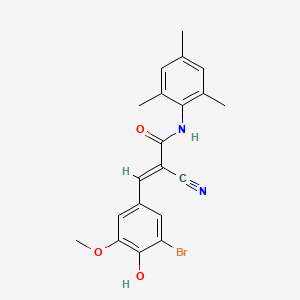
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde](/img/structure/B2914629.png)
